molecular formula C26H19NO4 B11703305 (E)-3-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-4-phenylquinolin-2(1H)-one

(E)-3-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-4-phenylquinolin-2(1H)-one

Cat. No.: B11703305
M. Wt: 409.4 g/mol
InChI Key: JMVSBYNBFIXCJN-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that features a unique structure combining a dihydro-1,4-benzodioxin moiety with a dihydroquinolinone framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydro-1,4-benzodioxin intermediate, which can be synthesized through the reaction of catechol with ethylene glycol under acidic conditions . This intermediate is then subjected to further reactions to introduce the prop-2-enoyl and phenyl groups, followed by cyclization to form the dihydroquinolinone structure .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce halogens or alkyl groups onto the aromatic rings .

Scientific Research Applications

3-[(2E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[(2E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE apart is its combination of the dihydro-1,4-benzodioxin and dihydroquinolinone structures, which confer unique chemical and biological properties. This dual structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C26H19NO4

Molecular Weight

409.4 g/mol

IUPAC Name

3-[(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C26H19NO4/c28-21(12-10-17-11-13-22-23(16-17)31-15-14-30-22)25-24(18-6-2-1-3-7-18)19-8-4-5-9-20(19)27-26(25)29/h1-13,16H,14-15H2,(H,27,29)/b12-10+

InChI Key

JMVSBYNBFIXCJN-ZRDIBKRKSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)C3=C(C4=CC=CC=C4NC3=O)C5=CC=CC=C5

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=CC(=O)C3=C(C4=CC=CC=C4NC3=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.